N'-(4-butylphenyl)-N-cyclopropyloxamide
Description
The exact mass of the compound N-(4-butylphenyl)-N'-cyclopropylethanediamide is 260.152477885 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGUMJJXVUBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Oxamide Scaffolds in Modern Organic Chemistry Research
The oxamide (B166460) scaffold, characterized by a central diamide of oxalic acid, is a pivotal structural motif in contemporary organic chemistry. wikipedia.orgacs.org This framework's significance stems from its versatile coordination chemistry and its role as a building block in the synthesis of more complex molecules. chemimpex.comsigmaaldrich.com The amide linkages within the oxamide core are capable of forming strong hydrogen bonds, which can influence the solubility, stability, and intermolecular interactions of the resulting compounds. chemimpex.com
In recent years, oxamide derivatives have garnered considerable attention for their diverse applications. They are integral to the development of new pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com The slow hydrolysis of the oxamide structure, leading to a gradual release of ammonia, makes it a valuable component in controlled-release fertilizers, offering an advantage over the more rapid decomposition of urea. wikipedia.org Furthermore, oxamides are utilized as stabilizers in nitrocellulose preparations. wikipedia.org
Significance and Research Scope of N 4 Butylphenyl N Cyclopropyloxamide in Fundamental Chemical Science
While specific research on N'-(4-butylphenyl)-N-cyclopropyloxamide is not extensively documented in publicly available literature, its structural components—an N-aryl group (4-butylphenyl) and an N-cycloalkyl group (cyclopropyl)—suggest several avenues of scientific inquiry. The unsymmetrical nature of this disubstituted oxamide (B166460) allows for a fine-tuning of its physicochemical properties, which is a key area of interest in medicinal chemistry and materials science.
The research scope for this compound is broad, with potential applications in several key areas:
Medicinal Chemistry : N-substituted oxamide derivatives have shown promise as bioactive compounds. Research has indicated that various oxamide structures exhibit anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govresearchgate.net Specifically, they have been investigated as inhibitors of enzymes such as factor XIa in the treatment of thromboembolic diseases, and as potential agents against Alzheimer's disease. researchgate.netgoogle.com The unique combination of a bulky, lipophilic 4-butylphenyl group and a rigid cyclopropyl (B3062369) moiety in this compound could lead to novel interactions with biological targets.
Materials Science : Oxamide derivatives are also explored for their utility in materials science, particularly as stabilizers for organic polymers to prevent oxidative degradation. google.com The structural characteristics of this compound could impart desirable properties such as thermal stability or altered mechanical characteristics to polymeric materials. chemimpex.com
Coordination Chemistry : The oxamide backbone can act as a ligand, coordinating with metal ions to form stable complexes. mdpi.com The nature of the N-substituents can influence the electronic properties and geometry of these metal complexes, making them of interest for catalysis and materials science applications.
Advanced Spectroscopic and Structural Elucidation of N 4 Butylphenyl N Cyclopropyloxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N'-(4-butylphenyl)-N-cyclopropyloxamide
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the cyclopropyl (B3062369), butyl, and phenyl groups are expected. The aromatic protons on the 4-butylphenyl ring would typically appear as two doublets in the downfield region (approximately 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the butyl group would present as a triplet for the terminal methyl group, and multiplets for the three methylene groups, with chemical shifts progressively shifting upfield. The protons on the cyclopropyl ring would exhibit complex multiplets in the high-field region of the spectrum due to their unique steric environment and spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons of the oxamide (B166460) group would be the most downfield signals. The aromatic carbons would appear in the typical range of 110-150 ppm, with the carbon attached to the butyl group and the carbon attached to the nitrogen showing distinct shifts. The aliphatic carbons of the butyl and cyclopropyl groups would be found in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Butyl | -CH₃ | ~0.9 | Triplet |
| Butyl | -CH₂-CH₃ | ~1.3 | Sextet |
| Butyl | -CH₂-CH₂-CH₃ | ~1.6 | Quintet |
| Butyl | Ar-CH₂- | ~2.6 | Triplet |
| Cyclopropyl | -CH₂- | ~0.8 | Multiplet |
| Cyclopropyl | -CH- | ~2.8 | Multiplet |
| Phenyl | Ar-H | ~7.1 | Doublet |
| Phenyl | Ar-H | ~7.4 | Doublet |
| Amide | N-H | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Carbon | Predicted Chemical Shift (ppm) |
|---|---|---|
| Butyl | -CH₃ | ~14 |
| Butyl | -CH₂- | ~22 |
| Butyl | -CH₂- | ~33 |
| Butyl | Ar-CH₂- | ~35 |
| Cyclopropyl | -CH₂- | ~7 |
| Cyclopropyl | -CH- | ~23 |
| Phenyl | Aromatic CH | ~120-130 |
| Phenyl | Aromatic C-N | ~135 |
| Phenyl | Aromatic C-Butyl | ~142 |
| Oxamide | C=O | ~158-160 |
Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Analysis of this compound
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways. A primary fragmentation event could be the cleavage of the amide bonds. Another significant fragmentation would be the loss of the butyl group or the cyclopropyl group. The benzylic cleavage of the butyl group to form a stable tropylium-like ion is also a probable pathway.
Table 3: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure |
|---|---|
| [M - C₃H₅]⁺ | Loss of the cyclopropyl group |
| [M - C₄H₉]⁺ | Loss of the butyl group |
| [C₁₀H₁₄N]⁺ | 4-butylanilinium ion |
| [C₃H₅NCO]⁺ | Cyclopropyl isocyanate fragment |
Vibrational Spectroscopy (Infrared and Raman) for this compound Molecular Structure
The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibrations (around 3300 cm⁻¹) and the C=O stretching vibrations of the two amide groups (typically in the range of 1650-1700 cm⁻¹). The presence of two distinct C=O bands could indicate different environments or conformations for the two carbonyl groups. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring and the C-C stretching of the alkyl and cyclopropyl groups would be expected to give rise to strong Raman signals.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300 |
| C-H Stretch | Aromatic | ~3050 |
| C-H Stretch | Aliphatic | ~2950-2850 |
| C=O Stretch | Amide I | ~1680, ~1650 |
| N-H Bend | Amide II | ~1550 |
| C=C Stretch | Aromatic | ~1600, ~1490 |
X-ray Crystallography for Determining the Solid-State Structure of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. nih.gov
Key structural features to be determined would include the planarity of the oxamide bridge, the relative orientation of the phenyl and cyclopropyl groups, and the conformation of the butyl chain. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing insight into the crystal packing. The determination of the crystal system and space group would further characterize the solid-state structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for this compound (if chiral derivatives are relevant)
The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in the butyl chain or by using a chiral cyclopropyl derivative, ECD would become a valuable tool. It could be used to determine the absolute configuration of the chiral centers by comparing the experimental spectrum with that predicted by quantum chemical calculations.
Computational and Theoretical Investigations of N 4 Butylphenyl N Cyclopropyloxamide
Quantum Chemical Calculations of Electronic Structure and Bonding in N'-(4-butylphenyl)-N-cyclopropyloxamide
Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons and the nature of chemical bonds. For this compound, these calculations can reveal key electronic properties.
The optimized molecular geometry provides the most stable arrangement of atoms in the molecule. From this geometry, one can analyze bond lengths, bond angles, and dihedral angles. For instance, the C=O and C-N bonds within the oxamide (B166460) core are of particular interest as they govern the planarity and electronic conjugation of this central linker. The bonding in the cyclopropyl (B3062369) group, known for its high strain and unique electronic properties, can also be characterized.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. This analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugation. For example, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent carbonyl groups can be quantified.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Mulliken Charge on C=O Carbon | +0.45 e |
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds and the bonds connecting the phenyl ring and the butyl chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational changes.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 178° | 0.00 |
| B | 85° | +2.5 |
| C | -95° | +2.8 |
Molecular Dynamics Simulations of this compound in Different Solvation Environments
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of solvent molecules. By simulating the trajectory of the molecule in different solvents, one can understand how the solvent affects its structure, dynamics, and thermodynamics.
Simulations of this compound in solvents of varying polarity, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and cyclohexane (B81311) (nonpolar), can reveal important solvation effects. In polar solvents, it is expected that the polar oxamide core would form hydrogen bonds or strong dipole-dipole interactions with solvent molecules. In contrast, the nonpolar butylphenyl and cyclopropyl groups would prefer nonpolar environments.
The analysis of these simulations can include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The solvation free energy, which quantifies the energetic cost or benefit of transferring the molecule from the gas phase to the solvent, can also be calculated.
Table 3: Solvation Free Energies of this compound in Different Solvents (Illustrative Data)
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | -8.2 |
| Methanol | 32.7 | -7.5 |
| Acetonitrile (B52724) | 37.5 | -7.1 |
Elucidation of Reaction Mechanisms Involving this compound via Computational Methods
Computational methods are invaluable for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, including any intermediates and transition states, one can understand the feasibility and kinetics of a reaction.
For this compound, potential reactions could include hydrolysis of the amide bonds or reactions involving the aromatic ring. To study such a reaction, the geometries of the reactants, products, and all transition states along the reaction coordinate are optimized. The energy of each of these structures is calculated to construct a reaction energy profile.
The height of the energy barrier from the reactants to the transition state (the activation energy) determines the rate of the reaction. Computational studies can also explore the role of catalysts or different solvent environments on the reaction mechanism and energetics. rsc.org
Table 4: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction (Illustrative Data)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 25.4 |
| Tetrahedral Intermediate Formation | - | - |
| Proton Transfer | TS2 | 12.1 |
Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to different bond stretches and bends can be calculated to predict the infrared (IR) spectrum. The electronic transitions can be calculated to predict the UV-Visible absorption spectrum. bsu.by Nuclear magnetic resonance (NMR) chemical shifts can also be computed.
Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. The global hardness and softness indicate the resistance to change in electron distribution. The electrophilicity index provides a measure of a molecule's ability to accept electrons. Local reactivity descriptors, such as the Fukui functions, can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.
Table 5: Predicted Spectroscopic and Reactivity Data for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C=O Stretch (IR) | 1685 cm⁻¹ |
| N-H Stretch (IR) | 3350 cm⁻¹ |
| λ_max (UV-Vis) | 275 nm |
| Global Hardness | 2.65 eV |
Chemical Reactivity and Transformation Studies of N 4 Butylphenyl N Cyclopropyloxamide
Acid-Base Properties and Protonation/Deprotonation Equilibria of N'-(4-butylphenyl)-N-cyclopropyloxamide
The acid-base characteristics of this compound are primarily dictated by the amide functionalities within the oxamide (B166460) backbone. Generally, amides are very weak acids and bases. The lone pair of electrons on the nitrogen atoms can be involved in resonance with the adjacent carbonyl groups, which reduces their basicity significantly compared to amines.
Protonation of the amide can occur at either the nitrogen or the oxygen atom of the carbonyl group. While nitrogen is intrinsically more basic, protonation at the oxygen is often favored as it preserves the resonance stabilization of the amide bond. The acidity of the N-H protons is also very low, with pKa values for simple amides typically falling in the range of 17-18, making them comparable to or weaker than alcohols.
The electronic nature of the substituents on the nitrogen atoms influences these properties. The cyclopropyl (B3062369) group, being a saturated alkyl group, has a mild electron-donating effect. In contrast, the 4-butylphenyl group is more complex. The phenyl ring is electron-withdrawing, which would decrease the basicity of the adjacent nitrogen atom. However, the butyl group is electron-donating, which can partially offset this effect.
Table 1: Estimated Acid-Base Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| pKa (Conjugate Acid) | ~ -1 to 1 | Based on typical pKa values for the conjugate acids of N-substituted amides. |
| pKa (N-H Proton) | ~ 17-18 | Typical pKa for secondary amides, influenced by the electronic effects of the substituents. |
| Protonation Site | Carbonyl Oxygen | Favored due to the preservation of amide resonance stabilization. |
| Deprotonation Site | Amide Nitrogen | Occurs under very strong basic conditions. |
Hydrolytic and Oxidative Degradation Pathways of this compound
The stability of this compound is a critical aspect of its chemical profile, with hydrolysis and oxidation being the primary degradation pathways.
Hydrolytic Degradation:
Amide bonds are generally stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis. The hydrolysis of the oxamide core would lead to the formation of oxalic acid, cyclopropylamine (B47189), and 4-butylaniline (B89568).
Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis will be influenced by steric hindrance from the cyclopropyl and 4-butylphenyl groups, as well as the electronic effects of these substituents.
Oxidative Degradation:
The this compound molecule possesses several sites susceptible to oxidative degradation. The benzylic protons of the butyl group on the phenyl ring are potential sites for oxidation, which could lead to the formation of a ketone or carboxylic acid derivative. The aromatic ring itself can be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic compounds under harsh oxidative conditions. The nitrogen atoms and the cyclopropyl group are generally more resistant to oxidation under mild conditions.
Photochemical Transformations of this compound under Controlled Conditions
The photochemical behavior of this compound is expected to be dominated by the chromophore present in the molecule, which is the N-aryl amide moiety. Aromatic amides can undergo various photochemical reactions upon absorption of UV light.
Possible photochemical transformations include Norrish Type I and Type II reactions of the carbonyl groups, although these are generally less efficient for amides compared to ketones. More likely, photo-induced cleavage of the C-N bonds or reactions involving the aromatic ring could occur. The presence of the butyl group on the phenyl ring could also lead to photochemical reactions at the benzylic position. The cyclopropyl group may also exhibit photochemical reactivity, potentially leading to ring-opening or isomerization reactions. The specific products formed would depend on the wavelength of light used and the presence of other reactive species.
Derivatization Strategies for Analogues of this compound and Their Chemical Reactivity
The synthesis of analogues of this compound can be achieved through several derivatization strategies, primarily by modifying the starting materials used in its synthesis. The most common method for the synthesis of unsymmetrical oxamides involves the reaction of an oxalyl monoamide monoester with an amine.
Derivatization of the N-cyclopropyl group: Analogues with different cycloalkyl or alkyl groups on the first nitrogen can be prepared by using the corresponding amine in the synthesis. The reactivity of these analogues would be influenced by the steric and electronic properties of the new substituent.
Derivatization of the N'-(4-butylphenyl) group: Modification of the 4-butylphenyl moiety can be achieved by using different substituted anilines. Introducing electron-withdrawing or electron-donating groups on the aromatic ring would significantly impact the electronic properties of the molecule, affecting its acid-base properties, hydrolytic stability, and photochemical reactivity. The length and branching of the alkyl chain at the para position can also be varied to modulate the lipophilicity of the compound.
Supramolecular Chemistry and Non-Covalent Interactions of this compound
The oxamide functional group is well-known for its ability to form strong and directional hydrogen bonds. The N-H groups of the oxamide can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. In the solid state, this compound is expected to form extended hydrogen-bonded networks.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Primary driving force for self-assembly, formation of chains or sheets. |
| π-π Stacking | Phenyl rings | May contribute to the packing of the aromatic moieties. |
| Hydrophobic Interactions | Butyl and cyclopropyl groups | Influence the overall packing and solubility. |
| Van der Waals Forces | Entire molecule | General attractive forces contributing to crystal lattice energy. |
Note: This table presents potential interactions based on the molecular structure. The actual supramolecular arrangement would need to be confirmed by X-ray crystallography.
Advanced Analytical Method Development for N 4 Butylphenyl N Cyclopropyloxamide
Development of Chromatographic Separation Techniques for N'-(4-butylphenyl)-N-cyclopropyloxamide and Related Species
Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures, as well as for the separation of potential isomers and related impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods considered for this purpose.
High-Performance Liquid Chromatography (HPLC):
Given the presence of aromatic and amide functional groups, reversed-phase HPLC (RP-HPLC) is a highly suitable technique. The separation would be based on the differential partitioning of the analyte and related species between a nonpolar stationary phase and a polar mobile phase.
A typical starting point for method development would involve a C18 stationary phase, which provides excellent hydrophobic retention for the butylphenyl group. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and resolving it from impurities with different polarities. UV detection would be appropriate, leveraging the chromophoric nature of the phenyl ring.
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
For GC analysis, the thermal stability and volatility of this compound would need to be considered. While many amides can be analyzed by GC, derivatization may sometimes be necessary to improve volatility and chromatographic performance. A common approach for amides is silylation. The separation would likely be performed on a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase.
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Analysis
Hyphenated techniques, which couple a separation method with a detection technique like mass spectrometry (MS), are powerful tools for both qualitative and quantitative analysis, providing high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the premier technique for the sensitive and selective quantification of organic molecules in complex matrices. For this compound, an electrospray ionization (ESI) source in positive ion mode would likely be effective, protonating the amide nitrogen. In tandem mass spectrometry (MS/MS), the protonated molecule (precursor ion) would be fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) provides exceptional selectivity.
Table 2: Postulated LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | Calculated m/z |
| Product Ions | Postulated fragments from cleavage of amide bonds |
| Collision Energy | To be optimized (e.g., 15-30 eV) |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides excellent chromatographic resolution and detailed mass spectra. Electron ionization (EI) would likely lead to extensive fragmentation of this compound. The resulting fragmentation pattern would be highly characteristic and useful for structural confirmation. Key fragmentation pathways would likely involve cleavage of the amide bonds, the cyclopropyl (B3062369) ring, and the butyl chain.
Quantitative Analytical Methods for this compound in Non-Biological Matrices
Quantitative analysis in non-biological matrices such as soil and water is essential for environmental monitoring. These methods typically involve sample extraction, cleanup, and analysis by a sensitive chromatographic technique.
For soil samples, a common extraction method is pressurized liquid extraction (PLE) or sonication with an organic solvent like acetonitrile or a mixture of acetone (B3395972) and hexane. The extract would then undergo a cleanup step, such as solid-phase extraction (SPE) using a C18 or silica (B1680970) cartridge, to remove interfering matrix components. Quantification would then be performed using HPLC-UV or, for higher sensitivity, LC-MS/MS.
For water samples, pre-concentration is often necessary. This can be achieved by solid-phase extraction, where a large volume of water is passed through a C18 cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent.
Table 3: Example SPE Protocol for Water Samples
| Step | Procedure |
|---|---|
| Conditioning | 5 mL Methanol, followed by 5 mL Water |
| Loading | 500 mL Water Sample |
| Washing | 5 mL Water/Methanol (90:10) |
| Elution | 5 mL Acetonitrile |
Method validation for quantitative analysis would include assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Microfluidic and Miniaturized Analytical Platforms for this compound Detection
Microfluidic devices, or "lab-on-a-chip" systems, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and portability. For a bioactive small molecule like this compound, a microfluidic platform could be developed for rapid screening.
One potential application is a microfluidic immunoassay. In this format, antibodies specific to the target compound would be immobilized within the microchannels. A sample containing the analyte would be introduced, followed by a labeled secondary antibody or a competitive binding assay format. Detection could be achieved through fluorescence or electrochemical signals. While the development of such an assay requires the generation of specific antibodies, it offers the potential for high-throughput and point-of-use analysis.
Electrochemical Characterization and Sensing Approaches for this compound
Electrochemical methods offer a sensitive and often low-cost approach to the analysis of electroactive compounds. The this compound molecule contains functionalities that could be electrochemically active. The phenylamine moiety, in particular, is known to undergo oxidation at a solid electrode.
Cyclic Voltammetry (CV):
Cyclic voltammetry could be used to characterize the electrochemical behavior of the compound. By scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current, the oxidation and reduction potentials of the molecule can be determined. This information is fundamental for developing a quantitative electrochemical sensor.
Voltammetric Sensing:
Based on the CV data, a more sensitive voltammetric technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), could be developed for quantitative analysis. The peak current in these techniques is directly proportional to the concentration of the analyte. The development of such a sensor would involve optimizing parameters like the supporting electrolyte, pH, and instrumental settings. The inherent selectivity of electrochemical sensors can be enhanced through the use of modified electrodes, for instance, with polymers or nanomaterials that promote the accumulation or catalytic oxidation of the target analyte.
Table 4: Potential Parameters for Voltammetric Analysis
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) |
| Technique | Differential Pulse Voltammetry (DPV) |
Interactions of N 4 Butylphenyl N Cyclopropyloxamide with Model Biological Macromolecules and Systems
Molecular Recognition Studies of N'-(4-butylphenyl)-N-cyclopropyloxamide with Purified Receptors/Enzymes
The initial step in understanding the biological activity of this compound involves studying its direct interactions with isolated and purified biological targets, such as receptors and enzymes. These molecular recognition studies are fundamental to elucidating the compound's mechanism of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic assays are employed to quantify the binding affinity and specificity of the compound for its protein targets.
One area of investigation for compounds with similar structural motifs has been their interaction with sirtuins, a class of NAD+-dependent deacetylases that are key regulators in numerous cellular processes. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the methodologies for assessing such interactions are well-established. For instance, a typical approach would involve purifying a specific sirtuin, such as SIRT1, and then using a fluorophore-labeled peptide substrate to measure the enzyme's activity in the presence and absence of the compound. nih.gov A change in the deacetylation rate would indicate an interaction.
The binding affinity of this compound to a target protein can be quantified by determining the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. Hypothetical binding affinities for this compound with a panel of purified enzymes are presented in Table 1 to illustrate the kind of data generated in such studies.
Table 1: Hypothetical Binding Affinities of this compound with Purified Enzymes
| Enzyme | Binding Affinity (Kd) in µM | Technique |
|---|---|---|
| SIRT1 | 5.2 | Isothermal Titration Calorimetry |
| Cyclooxygenase-2 | 15.8 | Surface Plasmon Resonance |
| Carbonic Anhydrase II | > 100 | Fluorescence Thermal Shift Assay |
Ligand-Protein Binding Mechanisms of this compound: A Structural Perspective
To comprehend the precise nature of the interaction between this compound and its protein targets at an atomic level, structural biology techniques are indispensable. frontiersin.org X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for determining the three-dimensional structure of a protein-ligand complex. nih.gov
These structural studies can reveal the specific binding pocket or allosteric site on the protein where the compound binds. They also elucidate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, a crystal structure of a protein in complex with this compound would show the conformation adopted by the ligand and the specific amino acid residues of the protein that are in close contact with it. nih.gov
The binding of a ligand to a protein can occur through different mechanisms, including the "lock and key" model, the "induced fit" model, or the "conformational selection" model. nih.gov Structural studies can help to distinguish between these possibilities. For instance, a comparison of the protein structure in its free (apo) and ligand-bound (holo) forms can reveal conformational changes induced by the binding of this compound.
Enzyme Kinetic Studies of this compound as a Mechanistic Probe in Vitro
Enzyme kinetic studies are crucial for understanding how this compound modulates the activity of an enzyme. These studies measure the rate of an enzymatic reaction and how it is affected by varying concentrations of the substrate and the compound. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.net
By analyzing the changes in these parameters in the presence of this compound, the mechanism of enzyme inhibition or activation can be determined. For example, the compound could act as a competitive, non-competitive, or uncompetitive inhibitor. Lineweaver-Burk plots are often used to visualize the kinetic data and distinguish between these different modes of inhibition. nih.gov
For instance, if this compound were a competitive inhibitor of an enzyme, it would increase the apparent Km of the substrate without affecting the Vmax. Conversely, a non-competitive inhibitor would decrease the Vmax without changing the Km. Continuous fluorescent assays or HPLC-based methods are often employed to monitor the enzymatic reaction in real-time. mdpi.com
Interaction with Nucleic Acids: A Mechanistic Perspective on this compound
The interaction of small molecules with nucleic acids, such as DNA and RNA, is a significant area of research. Compounds that bind to nucleic acids can interfere with processes like DNA replication, transcription, and repair. While there is no direct evidence in the available literature for the interaction of this compound with nucleic acids, compounds with a butylphenyl group have been shown to interact with DNA polymerases. nih.govnih.gov
For example, N2-(p-n-butylphenyl)guanine has been studied as an inhibitor of DNA polymerase alpha. nih.gov This suggests that the butylphenyl moiety of this compound could potentially mediate interactions with the DNA-binding or dNTP-binding sites of DNA polymerases.
Techniques to study such interactions include DNA unwinding assays, which can detect if a compound intercalates into the DNA double helix or binds to the grooves. nih.gov Spectroscopic methods like UV-Visible and fluorescence spectroscopy can also be used to monitor changes in the spectral properties of DNA upon binding of the compound.
This compound in Artificial Membrane Interaction Studies
The ability of a compound to interact with and permeate cell membranes is a critical determinant of its biological activity. Artificial membrane systems, such as lipid bilayers and liposomes, provide simplified models to study these interactions. nih.gov These studies can reveal how this compound might affect membrane properties like fluidity, permeability, and lipid organization. rsc.org
Techniques like differential scanning calorimetry (DSC) can be used to measure the effect of the compound on the phase transition temperature of lipid bilayers, providing insights into its influence on membrane fluidity. The use of fluorescent probes that are sensitive to the membrane environment can also report on changes in membrane properties upon the addition of the compound. nih.gov
Furthermore, studies with planar lipid membranes can assess the ability of this compound to alter the electrical properties of the membrane or to form pores or channels. researchgate.net The interaction with model membranes can also provide information about the compound's lipophilicity and its potential to accumulate within cellular membranes. nih.gov
Environmental Fate and Chemical Persistence of N 4 Butylphenyl N Cyclopropyloxamide
Degradation Kinetics of N'-(4-butylphenyl)-N-cyclopropyloxamide in Aquatic Environments
No studies detailing the degradation kinetics of this compound in various aquatic environments were found. There is no available data on its half-life in water under different conditions (e.g., pH, temperature, microbial activity) or the rates of its breakdown in systems such as rivers, lakes, or marine environments.
Adsorption and Desorption Characteristics of this compound in Soil Systems
There is no publicly available research on the adsorption and desorption behavior of this compound in soil. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the compound's tendency to bind to soil particles versus remaining in the soil water, are unknown. Data on how different soil types, pH levels, and organic matter content affect its mobility and persistence in terrestrial environments could not be located.
Photolytic and Hydrolytic Pathways of this compound in Simulated Environmental Conditions
No information is available regarding the photolytic (degradation by light) and hydrolytic (degradation by water) pathways of this compound. Research simulating environmental conditions to determine its stability when exposed to sunlight and its rate of reaction with water has not been published.
Biotransformation of this compound by Isolated Environmental Microorganisms
There are no findings in the available literature concerning the biotransformation of this compound by specific environmental microorganisms. Studies identifying microbial species capable of degrading this compound, the metabolic pathways involved, and the resulting transformation products have not been documented.
Future Research Directions and Unexplored Avenues for N 4 Butylphenyl N Cyclopropyloxamide
Emerging Methodologies and Technologies for the Study of N'-(4-butylphenyl)-N-cyclopropyloxamide
The comprehensive characterization and understanding of this compound can be significantly advanced by leveraging a suite of emerging methodologies and technologies. These tools offer unprecedented levels of detail in structural elucidation, property prediction, and the study of molecular interactions.
Advanced spectroscopic and analytical techniques are fundamental to fully characterizing this compound. While standard methods like NMR and IR spectroscopy provide basic structural confirmation, more sophisticated techniques can offer deeper insights. researchgate.net For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively establish connectivity, while solid-state NMR could reveal information about its crystalline packing and polymorphism. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy.
Computational chemistry and molecular modeling represent a powerful frontier for predicting and understanding the behavior of this compound at the molecular level. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its geometric, electronic, and spectroscopic properties. Molecular docking simulations could explore its potential interactions with biological targets, a common application for oxamide (B166460) derivatives which have shown promise as enzyme inhibitors. researchgate.net Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with solvents or biological membranes.
Furthermore, high-throughput screening (HTS) methodologies could be adapted to explore the reactivity and potential biological activity of this compound and its analogs. By systematically reacting it with a diverse library of reagents or screening it against a panel of biological targets, new reaction pathways and potential applications could be rapidly identified.
| Methodology | Application for this compound | Potential Insights |
| Advanced 2D NMR | Detailed structural elucidation | Unambiguous assignment of proton and carbon signals, through-bond correlations. |
| Solid-State NMR | Characterization of crystalline forms | Information on crystal packing, polymorphism, and intermolecular interactions in the solid state. |
| High-Resolution Mass Spectrometry | Precise mass determination | Confirmation of elemental composition and molecular formula. |
| Density Functional Theory (DFT) | Prediction of molecular properties | Optimized geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. |
| Molecular Docking | In silico screening for biological activity | Identification of potential protein targets and prediction of binding modes and affinities. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior | Conformational analysis, solvent effects, and stability of potential ligand-protein complexes. |
| High-Throughput Screening (HTS) | Rapid discovery of new properties | Identification of novel reactions, catalytic activities, or biological effects. |
Interdisciplinary Research Approaches for this compound
The multifaceted nature of the this compound structure, featuring both rigid and flexible components as well as hydrogen bonding capabilities, makes it an attractive candidate for interdisciplinary research.
In the realm of medicinal chemistry and chemical biology , the oxamide scaffold is a well-established pharmacophore found in a variety of bioactive molecules. mdpi.comnih.govgoogle.com The presence of the N-cyclopropyl group is also significant, as cyclopropane rings are known to introduce conformational rigidity and metabolic stability, often enhancing the pharmacological properties of a molecule. nih.govresearchgate.net Future research could involve synthesizing a library of analogs of this compound to explore structure-activity relationships (SAR) for potential therapeutic targets. nih.gov For example, oxamide derivatives have been investigated as inhibitors of various enzymes, and this compound could be screened against panels of kinases, proteases, or other enzymes implicated in disease.
From a materials science and supramolecular chemistry perspective, the ability of the oxamide group to form strong hydrogen bonds suggests that this compound could be a building block for self-assembling systems. Investigations into its crystal engineering could reveal the formation of interesting supramolecular architectures, such as tapes, sheets, or porous frameworks. The butylphenyl group could influence the packing and solubility of these materials, potentially leading to the development of novel gels, liquid crystals, or other soft materials.
In the field of synthetic methodology and catalysis , this compound could serve as a scaffold for the development of new synthetic transformations. The reactivity of the N-H bonds of the oxamide or the C-H bonds of the cyclopropyl (B3062369) or butyl groups could be explored under various catalytic conditions. For instance, transition-metal catalyzed C-H activation could be used to functionalize the molecule at specific positions, leading to a diverse range of derivatives with tailored properties.
| Research Area | Potential Application/Study | Key Structural Features |
| Medicinal Chemistry | Development of enzyme inhibitors or receptor modulators. | Oxamide core, cyclopropyl group, butylphenyl moiety. |
| Chemical Biology | Design of chemical probes to study biological processes. | Potential for specific protein interactions. |
| Materials Science | Creation of self-assembling materials (gels, liquid crystals). | Hydrogen-bonding oxamide group, hydrophobic butylphenyl group. |
| Supramolecular Chemistry | Crystal engineering of novel solid-state architectures. | Directional hydrogen bonding and aromatic stacking interactions. |
| Synthetic Methodology | Scaffold for developing new C-H functionalization reactions. | Reactive N-H and C-H bonds. |
| Catalysis | Ligand for metal complexes. | Potential coordination sites on the oxamide oxygens. |
Identification of Novel Research Questions for the Comprehensive Understanding of this compound Chemistry
To build a comprehensive understanding of this compound, a number of novel research questions can be posed. These questions aim to delve deeper into its fundamental chemistry and explore its untapped potential.
Fundamental Chemistry and Reactivity:
What is the full conformational landscape of this compound, and how do the different conformers influence its properties and reactivity?
Can selective functionalization of the aromatic ring, the butyl chain, or the cyclopropyl group be achieved, and how do these modifications impact its electronic and steric properties?
What are the pKa values of the oxamide N-H protons, and how does this acidity influence its coordination chemistry and participation in hydrogen bonding?
What is its thermal and photochemical stability? Can it undergo interesting rearrangements or degradations under specific conditions?
Potential Bioactivity and Mechanisms of Action:
Does this compound exhibit any significant biological activity, for example, as an anticancer, antimicrobial, or anti-inflammatory agent? nih.govresearchgate.net
If bioactive, what is its molecular mechanism of action? Does it target a specific enzyme or receptor?
How does the combination of the butylphenyl and cyclopropyl substituents influence its ADME (absorption, distribution, metabolism, and excretion) properties?
Applications in Materials Science:
Can this compound or its derivatives form stable organogels, and what are the properties of these gels?
Does it exhibit liquid crystalline behavior, and if so, what are the characteristics of its mesophases?
Can it be incorporated into polymeric materials to modify their properties, such as thermal stability or surface energy?
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse scientific and technological fields. The interdisciplinary nature of these inquiries underscores the importance of collaborative research in advancing our understanding of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(4-butylphenyl)-N-cyclopropyloxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Oxime Formation : Reacting cyclopropylamine with a carbonyl precursor (e.g., glyoxal) under acidic conditions to form the oxime intermediate.
Amide Coupling : Introducing the 4-butylphenyl group via nucleophilic acyl substitution using coupling agents like EDC/HOBt in anhydrous THF .
- Optimization : Control reaction temperature (0–5°C for oxime formation), use inert atmospheres to prevent oxidation, and employ flash column chromatography for purification. Yield improvements (65–80%) are achievable by optimizing stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the cyclopropyl group (δ 0.5–1.2 ppm for CH₂; δ 1.5–2.0 ppm for CH) and the butylphenyl moiety (δ 6.5–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm the presence of amide C=O (1640–1680 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 261.3) .
Q. What preliminary biological screening approaches are appropriate for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Lipophilicity Assessment : Determine LogP values via shake-flask method to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing cyclopropyl with morpholine) and assess activity changes. For example:
| Analog | Modification | Biological Activity |
|---|---|---|
| N-(4-butylphenyl)-N-morpholyloxamide | Morpholine ring | Enhanced anti-inflammatory effects |
| N-(2-fluorophenyl)-N-cyclopropyloxamide | Fluorine substitution | Increased cytotoxicity |
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across analogs and identify significant structural contributors .
Q. What experimental strategies are effective in elucidating the compound's mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Prioritize hydrogen bonding between the oxamide group and kinase active sites .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to validate docking predictions .
- CRISPR-Cas9 Knockout Models : Silence candidate target genes in cell lines to confirm functional relevance of interactions .
Q. How should researchers design stability studies under varying pH and temperature conditions to assess the compound's suitability for in vivo models?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events. Stability thresholds are critical for storage recommendations .
- Light Sensitivity : Conduct accelerated stability testing under UV/visible light to establish photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
